5-Amino-1-(3,3-dimethylbutyl)-4-methylpyridin-2(1h)-one
Description
5-Amino-1-(3,3-dimethylbutyl)-4-methylpyridin-2(1H)-one is a pyridinone derivative characterized by a 3,3-dimethylbutyl substituent at the N1 position, a methyl group at C4, and an amino group at C3. The compound’s branched alkyl chain (3,3-dimethylbutyl) likely enhances lipophilicity, influencing bioavailability and metabolic stability compared to linear or polar substituents.
Properties
Molecular Formula |
C12H20N2O |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
5-amino-1-(3,3-dimethylbutyl)-4-methylpyridin-2-one |
InChI |
InChI=1S/C12H20N2O/c1-9-7-11(15)14(8-10(9)13)6-5-12(2,3)4/h7-8H,5-6,13H2,1-4H3 |
InChI Key |
SCRUTIKRMOLZAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C=C1N)CCC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3,3-dimethylbutyl)-4-methylpyridin-2(1h)-one typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative followed by amination and subsequent functional group modifications. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to achieve more sustainable and versatile synthesis compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(3,3-dimethylbutyl)-4-methylpyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
5-Amino-1-(3,3-dimethylbutyl)-4-methylpyridin-2(1h)-one has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which 5-Amino-1-(3,3-dimethylbutyl)-4-methylpyridin-2(1h)-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the N1 Position
The N1 alkyl/aryl group significantly impacts physicochemical properties and biological activity. Key analogs include:
Table 1: Substituent Variations and Key Features
Key Observations :
- Lipophilicity : The 3,3-dimethylbutyl group in the target compound likely confers higher logP compared to hydroxybutyl or methoxypropyl analogs, favoring blood-brain barrier penetration .
- Metabolic Stability : Cyclopentylmethyl and dimethylbutyl groups may resist oxidative metabolism better than linear chains .
- Synthetic Accessibility : Methoxypropyl and hydroxybutyl derivatives are easier to functionalize for prodrug strategies but face stability challenges under acidic conditions .
Core Structure Modifications
Variations in the pyridinone scaffold influence electronic properties and hydrogen-bonding capacity:
Table 2: Core Structure Comparisons
Key Observations :
- The pyridin-2(1H)-one core in the target compound balances electron deficiency and planarity, optimizing interactions with ATP-binding pockets in kinases.
- Pyrido[1,2-a]pyrimidinone derivatives (e.g., from ) exhibit enhanced potency due to additional hydrogen-bond acceptors but suffer from synthetic complexity .
Pharmacological and Commercial Relevance
- Emerging Candidates : Cyclopentylmethyl-substituted analogs (CAS 1525578-89-5) are under active investigation for neurodegenerative diseases .
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